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molecular formula C10H17NO3 B584113 tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate CAS No. 153248-47-6

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Cat. No. B584113
M. Wt: 199.25
InChI Key: FBQUIIPSWDMUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952162B2

Procedure details

Under an argon atmosphere oxalyl chloride (1.17 mL, 13.8 mmol) was dissolved in DCM (30 mL) and cooled to −70 C. DMSO (1.95 mL, 27.6 mmol) in DCM (2.5 mL) was added over 5 min and stirred for 10 min. (1-Hydroxymethyl-cyclopropylmethyl)-carbamic acid tert-butyl ester (2.6 g, 12 mmol) in DCM (8.5 mL) was added at −70 C over 5 min and the mixture was stirred for 30 min. Et3N (6.4 mL, 45.6 mmol) was added over 5 min and the temperature was allowed to reach RT over 1 h. H2O was added and the aqueous phase was extracted with DCM (×2). The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica using heptane:EtOAc 1:15 as eluent to afford (1-Formyl-cyclopropylmethyl)-carbamic acid tert-butyl ester (0.65 g) as an oil.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:15][C:16](=[O:24])[NH:17][CH2:18][C:19]1([CH2:22][OH:23])[CH2:21][CH2:20]1)([CH3:14])([CH3:13])[CH3:12].CCN(CC)CC>C(Cl)Cl.O>[C:11]([O:15][C:16](=[O:24])[NH:17][CH2:18][C:19]1([CH:22]=[O:23])[CH2:20][CH2:21]1)([CH3:12])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1(CC1)CO)=O
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
6.4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70 C
ADDITION
Type
ADDITION
Details
was added at −70 C over 5 min
Duration
5 min
WAIT
Type
WAIT
Details
to reach RT over 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (×2)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1(CC1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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